

A Comprehensive Technical Guide to Jolkinol A: Physicochemical Properties and Methodologies

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Compound of Interest

Compound Name: Jolkinol A

Cat. No.: B1245019

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Introduction

Jolkinol A is a naturally occurring lathyrane-type diterpenoid, a class of chemical compounds characterized by a complex tricyclic 5/11/3-membered ring system.^{[1][2]} Primarily isolated from plants of the Euphorbia genus, such as Euphorbia micractina and Euphorbia lathyris, **Jolkinol A** has garnered interest within the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines.^{[3][4][5]} This technical guide provides an in-depth overview of the physical and chemical properties of **Jolkinol A**, details on experimental protocols for its isolation and characterization, and visual representations of key experimental workflows.

Physicochemical Properties of Jolkinol A

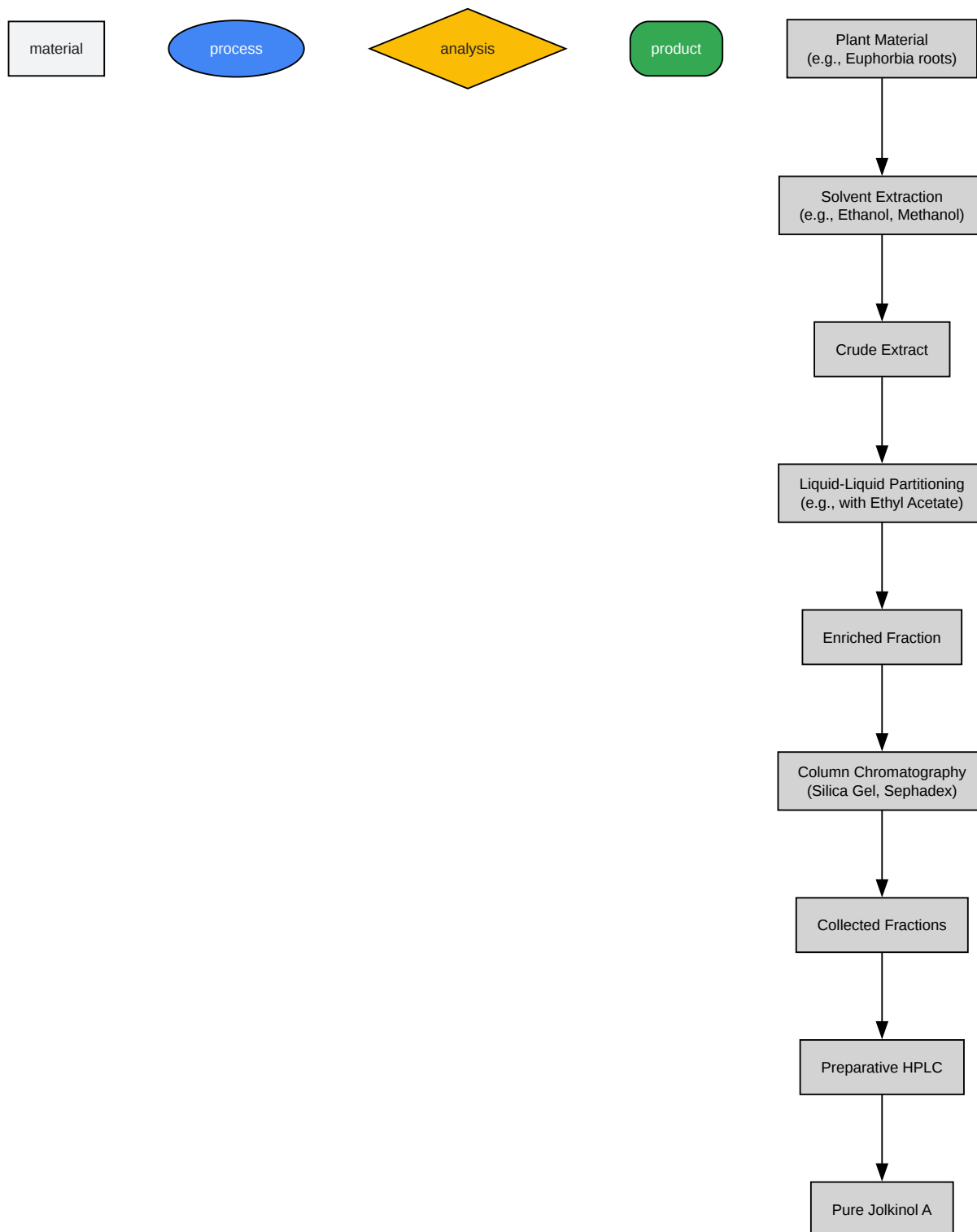
The fundamental physicochemical characteristics of **Jolkinol A** are summarized below. These properties are crucial for its handling, formulation, and analysis in a research setting.

Property	Value	Source(s)
Molecular Formula	C ₂₉ H ₃₆ O ₆	[6]
Molecular Weight	480.6 g/mol (or 480.601)	[3][6]
Monoisotopic Mass	480.25118886 Da	[3]
CAS Number	62820-11-5	[3][6]
IUPAC Name	[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.0 ² , ⁴ .0 ⁷ , ⁹]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate	
Appearance	Powder, Oily	[6][7]
Boiling Point (Predicted)	643.1 ± 55.0 °C at 760 mmHg	
Density (Predicted)	1.3 ± 0.1 g/cm ³	[8]
Flash Point (Predicted)	210.1 ± 25.0 °C	[8]
Specific Rotation (α)	-91 (c, 0.73 in CHCl ₃)	[7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9] Low water solubility is implied by its high lipophilicity.[1][7]	[1][7][9]
Storage Conditions	Recommended storage as a powder at -20°C for up to 3 years.[9] In solvent, store at -80°C for up to 6 months.[9] General laboratory practice suggests storage at 2-8°C.[7]	[7][9]
Topological Polar Surface Area (TPSA)	96.4 Å ²	[3]

Experimental Protocols and Methodologies

The isolation and characterization of **Jolkinol A** involve standard and advanced phytochemical techniques. Below are detailed methodologies for key experimental procedures.

Jolkinol A is typically extracted from the roots or whole plants of Euphorbia species.^{[3][5]} The general workflow is outlined below.



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Caption: Workflow for the isolation and purification of **Jolkinol A**.

- Extraction: Air-dried and powdered plant material (e.g., roots of *Euphorbia micractina*) is subjected to exhaustive extraction with a suitable solvent such as ethanol or methanol at room temperature.[\[5\]](#)
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
- Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility. The **Jolkinol A**-containing fraction is identified via preliminary analysis (e.g., TLC).
- Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography. A common stationary phase is silica gel, with a mobile phase consisting of a gradient of solvents like hexane and ethyl acetate. Size-exclusion chromatography (e.g., Sephadex LH-20) may also be employed.
- Final Purification: Fractions containing **Jolkinol A** are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[\[6\]](#)

The complex structure of **Jolkinol A** is determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.[\[10\]](#) Fragmentation patterns observed in MS/MS experiments help to identify key structural motifs and confirm the identity of the molecule by comparing data with known standards or literature.[\[11\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for elucidating the complete chemical structure.
 - 1D NMR (^1H and ^{13}C): Provides information on the types and number of protons and carbons in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity. ^1H - ^1H COSY reveals proton-proton couplings, HSQC correlates protons to their directly

attached carbons, and HMBC shows long-range correlations between protons and carbons, which is critical for assembling the carbon skeleton and placing functional groups.[10][12]

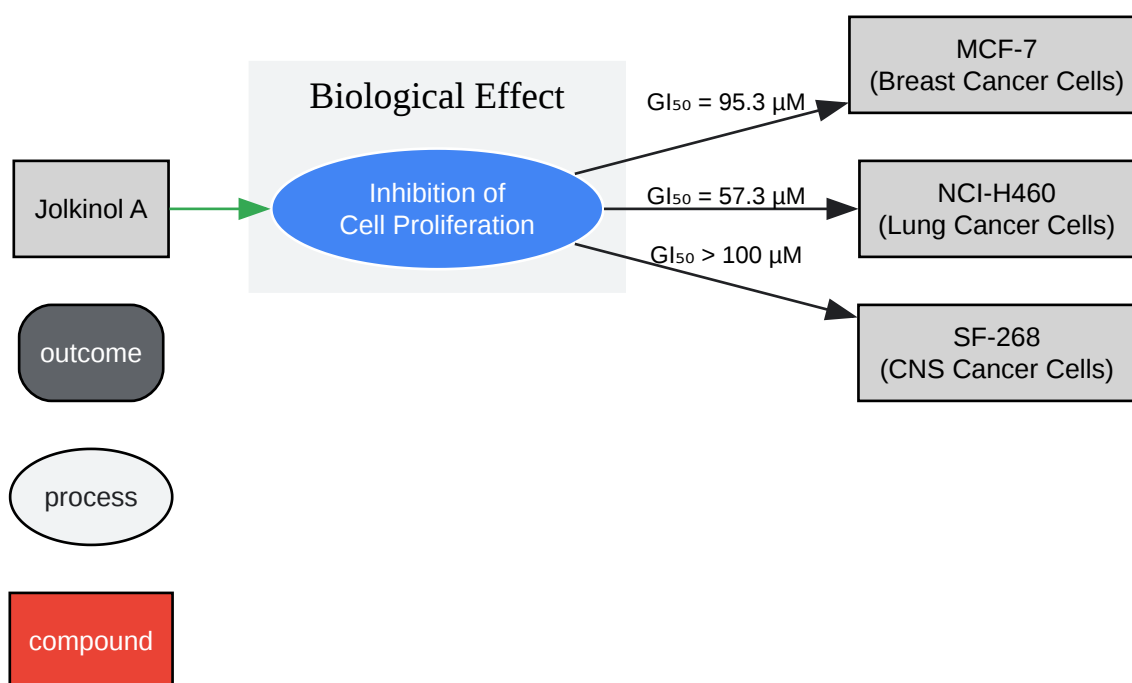
- NOESY: A NOESY experiment is used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.[10]

The purity of the isolated **Jolkinol A** is typically assessed using analytical HPLC coupled with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD). [6] A purity level of 95-99% is common for commercially available reference standards.[6]

Biological Activity and Relationships

Jolkinol A is a member of the lathyrane diterpenoid family, which is known for a range of biological activities, including the modulation of multidrug resistance (MDR) and cytotoxicity.[1][13]

Jolkinol A has been shown to inhibit the growth of several human cancer cell lines.[4][8] The half-maximal growth inhibitory concentrations (GI_{50}) have been reported for cell lines including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer), with values ranging from 57.3 to 95.3 μ M.[4][8]



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Caption: Cytotoxic effect of **Jolkinol A** on selected cancer cell lines.

Jolkinol A belongs to a large family of diterpenoids derived from a common precursor, casbene. The biosynthesis proceeds through several enzymatic steps, with key intermediates like Jolkinol C serving as branch points leading to various classes of bioactive diterpenoids, including ingenanes and jatrophanes.^{[14][15][16]} While the direct enzymatic conversion to **Jolkinol A** is not fully detailed in the provided context, its structural similarity places it within this complex biosynthetic network. Jolkinol B and Jolkinol D are other closely related compounds isolated from the same plant sources.^{[17][18]}

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